3,7-dimethyl-1-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
3,7-dimethyl-1-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is structurally related to caffeine and theobromine, which are naturally occurring methylxanthines. It is characterized by its unique substitution pattern, which includes a 2-methylbenzyl group attached to the nitrogen atom at position 1 of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-1-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,7-dimethylxanthine (theobromine) and 2-methylbenzyl chloride.
Alkylation Reaction: The key step is the alkylation of 3,7-dimethylxanthine with 2-methylbenzyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction mixture is typically heated to 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,7-dimethyl-1-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine ring or the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3,7-dimethyl-1-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a model compound in studies of purine chemistry and as a precursor for the synthesis of other purine derivatives.
Biology: This compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders and as a stimulant.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,7-dimethyl-1-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).
Receptor Binding: It can bind to adenosine receptors, blocking the effects of adenosine and leading to increased neuronal activity and alertness.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant found in coffee and tea.
Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant effects.
Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases like asthma.
Uniqueness
3,7-dimethyl-1-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the 2-methylbenzyl group, which imparts distinct chemical and biological properties compared to other methylxanthines. This structural difference can influence its binding affinity to receptors and enzymes, as well as its overall pharmacokinetic profile.
Properties
IUPAC Name |
3,7-dimethyl-1-[(2-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-6-4-5-7-11(10)8-19-14(20)12-13(16-9-17(12)2)18(3)15(19)21/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIIPMJLBAMHCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=CN3C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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